molecular formula C16H14ClN3O B5738708 2-(3-chlorophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol

2-(3-chlorophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol

Cat. No. B5738708
M. Wt: 299.75 g/mol
InChI Key: XOXLAIMWQQGEEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-chlorophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol, also known as CPQ, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPQ belongs to the family of pyrazoloquinazolines, which have been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways involved in inflammation, tumor growth, and viral replication. 2-(3-chlorophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. 2-(3-chlorophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol has also been found to inhibit the activity of protein kinase C (PKC), an enzyme involved in cell proliferation and tumor growth. In addition, 2-(3-chlorophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol has been shown to inhibit the replication of various viruses, including herpes simplex virus (HSV), human immunodeficiency virus (HIV), and hepatitis C virus (HCV).
Biochemical and Physiological Effects
2-(3-chlorophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-viral properties. 2-(3-chlorophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol has been shown to inhibit the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-1 beta (IL-1 beta), and to reduce the infiltration of immune cells into inflamed tissues. 2-(3-chlorophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol has also been found to induce apoptosis, or programmed cell death, in cancer cells, and to inhibit the growth and proliferation of tumor cells. In addition, 2-(3-chlorophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol has been shown to inhibit the replication of various viruses, including HSV, HIV, and HCV.

Advantages and Limitations for Lab Experiments

2-(3-chlorophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol has several advantages for lab experiments, including its relatively simple synthesis method, its high potency, and its ability to inhibit multiple enzymes and signaling pathways involved in inflammation, tumor growth, and viral replication. However, 2-(3-chlorophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol also has some limitations, including its low solubility in water, its potential toxicity, and its limited bioavailability.

Future Directions

There are several future directions for the study of 2-(3-chlorophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol, including further investigation of its mechanism of action, its potential therapeutic applications, and its pharmacokinetics and pharmacodynamics. 2-(3-chlorophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol has shown promise as a potential therapeutic agent in the treatment of cancer, viral infections, and inflammatory diseases, and further studies are needed to determine its efficacy and safety in humans. In addition, the development of more potent and selective analogs of 2-(3-chlorophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol may lead to the discovery of new drugs with improved therapeutic properties.

Synthesis Methods

2-(3-chlorophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol can be synthesized using a variety of methods, including the reaction of 3-chloroaniline with ethyl acetoacetate in the presence of sodium ethoxide, followed by the reaction of the resulting intermediate with hydrazine hydrate and 2-methyl-3-oxobutanenitrile. The final product is obtained by cyclization with acetic anhydride and acetic acid. Other methods include the reaction of 3-chloroaniline with hydrazine hydrate and 2-cyanoacetamide in the presence of acetic acid and the reaction of 2-amino-3-chloropyridine with ethyl 2-oxo-4-phenylbutyrate in the presence of sodium ethoxide.

Scientific Research Applications

2-(3-chlorophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. 2-(3-chlorophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol has been studied for its potential as a therapeutic agent in the treatment of cancer, viral infections, and inflammatory diseases. 2-(3-chlorophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol has also been found to exhibit neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-(3-chlorophenyl)-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazolin-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O/c17-11-5-3-4-10(8-11)14-9-15-18-13-7-2-1-6-12(13)16(21)20(15)19-14/h3-5,8-9,19H,1-2,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOXLAIMWQQGEEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)N3C(=N2)C=C(N3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101163492
Record name 2-(3-Chlorophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101163492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24801017
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

626208-55-7
Record name 2-(3-Chlorophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101163492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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